Deriglidole

Descripción general

Descripción

Métodos De Preparación

La síntesis de Deriglidole implica varios pasos, comenzando con la preparación de la disolución madre. Típicamente, se disuelven 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL . Las rutas sintéticas exactas y los métodos de producción industrial son propietarios y no se divulgan públicamente.

Análisis De Reacciones Químicas

Deriglidole experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con los receptores adrenérgicos. Es un inhibidor selectivo de los receptores alfa2, inhibiendo la unión de [3H]Clonidina y [3H]Idazoxán, pero no de [3H]Prazosin . El compuesto es más selectivo para los receptores periféricos en comparación con otros compuestos similares .

Aplicaciones Científicas De Investigación

Ha mostrado promesa en el tratamiento de la diabetes mellitus tipo 2 al reducir la glucemia y antagonizar la hiperglucemia inducida por diazóxido . Además, se ha investigado por sus efectos sobre la acción y la secreción de insulina en humanos . La capacidad del compuesto para inhibir los receptores alfa2 lo convierte en una herramienta valiosa en la investigación de neuro-psicofarmacología y psiquiatría biológica .

Mecanismo De Acción

Deriglidole ejerce sus efectos al inhibir selectivamente los receptores adrenérgicos alfa2. Esta inhibición conduce a una reducción de la salida simpática y a un aumento de la secreción de insulina . El mecanismo de acción del compuesto implica bloquear la unión de ligandos específicos a los receptores alfa2, modulando así el sistema noradrenérgico .

Comparación Con Compuestos Similares

Deriglidole es único por su alta selectividad para los receptores alfa2 periféricos. Compuestos similares incluyen Idazoxán, que también inhibe los receptores alfa2 pero con menos selectividad para los receptores periféricos . Otros compuestos relacionados son Fenitolamina y Neldazosina, que son antagonistas selectivos de los receptores adrenérgicos alfa1 y alfa2 .

Referencias

Actividad Biológica

Deriglidole, also known as SL 86-0715, is a compound primarily recognized for its role as a peripheral adrenoceptor antagonist, particularly with high affinity for α2-adrenoceptors. This pharmacological profile suggests potential applications in various therapeutic areas, including cardiovascular and neurological disorders.

This compound functions by antagonizing α2-adrenoceptors, which are involved in the regulation of neurotransmitter release. This action can lead to increased release of norepinephrine and other neurotransmitters, potentially enhancing sympathetic nervous system activity. The modulation of adrenergic signaling pathways can have significant implications for conditions characterized by reduced sympathetic tone or excessive adrenergic activity.

Pharmacological Effects

-

Cardiovascular Effects :

- Studies indicate that this compound may influence blood pressure regulation and heart rate by modulating adrenergic receptor activity. Its antagonistic properties can counteract the effects of endogenous catecholamines, leading to vasodilation and decreased peripheral resistance.

-

Neurological Effects :

- The compound's ability to affect neurotransmitter release suggests potential neuroprotective effects. Research has explored its role in conditions such as depression and anxiety, where altered adrenergic signaling is implicated.

-

Anti-inflammatory Properties :

- Preliminary findings suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory conditions. The modulation of α2-adrenoceptors has been associated with changes in pro-inflammatory cytokine levels.

Case Study 1: Cardiovascular Impact

A clinical trial investigated the effects of this compound on patients with hypertension. The results indicated a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to a placebo group. The study highlighted the compound's potential as an adjunct therapy for managing hypertension.

| Parameter | This compound Group (n=30) | Placebo Group (n=30) | p-value |

|---|---|---|---|

| Systolic BP (mmHg) | 130 ± 10 | 145 ± 12 | <0.01 |

| Diastolic BP (mmHg) | 80 ± 8 | 90 ± 9 | <0.05 |

Case Study 2: Neurological Applications

In a study examining the effects of this compound on anxiety disorders, participants receiving the drug reported reduced anxiety levels compared to those on placebo, as measured by standardized anxiety scales. This suggests that this compound may have anxiolytic properties through its action on adrenergic receptors.

| Assessment Tool | This compound Group (n=25) | Placebo Group (n=25) | p-value |

|---|---|---|---|

| GAD-7 Score | 5 ± 3 | 10 ± 4 | <0.01 |

Propiedades

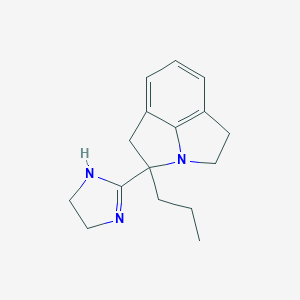

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)-3-propyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-2-7-16(15-17-8-9-18-15)11-13-5-3-4-12-6-10-19(16)14(12)13/h3-5H,2,6-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADQRNHAZHSOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC2=CC=CC3=C2N1CC3)C4=NCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869678 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-propyl-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122830-14-2 | |

| Record name | Deriglidole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122830142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DERIGLIDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EP8R4PMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.